2-(3,4-dichlorophenyl)-N-methyl-N-[(2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrochloride
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Overview
Description
U 50488 hydrochloride: is a chemical compound known for its selective action on the kappa opioid receptor. It is a synthetic opioid that does not exhibit any antagonist effects on the mu opioid receptor. This compound has been widely studied for its analgesic, diuretic, and antitussive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of U 50488 hydrochloride involves the reaction of 2-(3,4-dichlorophenyl)-N-methyl-N-(2-pyrrolidin-1-ylcyclohexyl)acetamide with hydrochloric acid. The reaction typically occurs under controlled conditions to ensure the purity and yield of the final product .
Industrial Production Methods: : Industrial production of U 50488 hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to maintain the consistency and purity of the compound. The use of advanced equipment and techniques ensures the efficient production of U 50488 hydrochloride .
Chemical Reactions Analysis
Types of Reactions: : U 50488 hydrochloride primarily undergoes substitution reactions due to the presence of the dichlorophenyl group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions: : Common reagents used in the reactions involving U 50488 hydrochloride include hydrochloric acid, sodium hydroxide, and various organic solvents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed: : The major products formed from the reactions involving U 50488 hydrochloride depend on the specific reaction conditions. For instance, substitution reactions may yield derivatives with different functional groups, while oxidation reactions can lead to the formation of oxidized products .
Scientific Research Applications
Chemistry: : In chemistry, U 50488 hydrochloride is used as a reference compound for studying the properties and reactions of kappa opioid receptor agonists. It serves as a model compound for developing new synthetic opioids with improved efficacy and safety profiles .
Biology: : In biological research, U 50488 hydrochloride is used to study the role of kappa opioid receptors in various physiological processes. It helps in understanding the mechanisms underlying pain perception, stress response, and addiction .
Medicine: : In medicine, U 50488 hydrochloride is investigated for its potential therapeutic applications. It is studied for its analgesic properties and its ability to modulate pain without causing significant side effects associated with traditional opioids .
Industry: : In the pharmaceutical industry, U 50488 hydrochloride is used in the development of new drugs targeting the kappa opioid receptor. It serves as a lead compound for designing novel analgesics and antitussives .
Mechanism of Action
U 50488 hydrochloride exerts its effects by selectively binding to the kappa opioid receptor. This binding activates the receptor, leading to a cascade of intracellular events that result in analgesic, diuretic, and antitussive effects. The activation of the kappa opioid receptor modulates the release of neurotransmitters and influences various signaling pathways involved in pain perception and stress response .
Comparison with Similar Compounds
Similar Compounds: : Some compounds similar to U 50488 hydrochloride include U 47700, U 69,593, and LPK-26. These compounds also act on the kappa opioid receptor but may differ in their selectivity, potency, and pharmacokinetic properties .
Uniqueness: : U 50488 hydrochloride is unique due to its high selectivity for the kappa opioid receptor and its lack of antagonist effects on the mu opioid receptor. This selectivity makes it a valuable tool for studying the specific roles of kappa opioid receptors in various physiological and pathological processes .
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)-N-methyl-N-[(2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26Cl2N2O.ClH/c1-22(19(24)13-14-8-9-15(20)16(21)12-14)17-6-2-3-7-18(17)23-10-4-5-11-23;/h8-9,12,17-18H,2-7,10-11,13H2,1H3;1H/t17?,18-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMMGVIYOHGOKQ-MVFUPKDGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1N2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1CCCC[C@H]1N2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27Cl3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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